
N-(2-aminoethyl)-2-sulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-aminoethyl)-2-mercaptoacetamide is an organic compound that features both an amino group and a thiol group. This dual functionality makes it a versatile molecule in various chemical reactions and applications. The compound is of interest in fields such as medicinal chemistry, biochemistry, and materials science due to its potential reactivity and binding properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-aminoethyl)-2-mercaptoacetamide can be synthesized through several methods. One common approach involves the reaction of 2-chloroacetamide with ethylenediamine, followed by the introduction of a thiol group using thiourea under basic conditions. The reaction typically proceeds as follows:
Step 1: 2-chloroacetamide reacts with ethylenediamine to form N-(2-aminoethyl)-2-chloroacetamide.
Step 2: N-(2-aminoethyl)-2-chloroacetamide is then treated with thiourea in the presence of a base such as sodium hydroxide to yield N-(2-aminoethyl)-2-mercaptoacetamide.
Industrial Production Methods
In an industrial setting, the production of N-(2-aminoethyl)-2-mercaptoacetamide may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-aminoethyl)-2-mercaptoacetamide undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form simpler amines and thiols.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides such as N,N’-bis(2-aminoethyl)-2,2’-dithioacetamide.
Reduction: Ethylenediamine and mercaptoacetic acid.
Substitution: Various substituted amides and thioethers.
Scientific Research Applications
N-(2-aminoethyl)-2-mercaptoacetamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and as a probe for thiol-disulfide exchange reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Mechanism of Action
The mechanism by which N-(2-aminoethyl)-2-mercaptoacetamide exerts its effects involves its ability to form stable complexes with metal ions and its reactivity with nucleophiles and electrophiles. The amino and thiol groups can interact with various molecular targets, including enzymes and receptors, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
N-(2-aminoethyl)-3-aminopropyltrimethoxysilane: Similar in having an aminoethyl group but differs in its silane functionality.
N-(2-aminoethyl)-1-aziridineethanamine: Contains an aziridine ring, making it more reactive in certain conditions.
Uniqueness
N-(2-aminoethyl)-2-mercaptoacetamide is unique due to its combination of amino and thiol groups, which provides a distinct reactivity profile. This dual functionality allows it to participate in a wider range of chemical reactions compared to compounds with only one functional group.
Properties
CAS No. |
62-47-5 |
|---|---|
Molecular Formula |
C4H10N2OS |
Molecular Weight |
134.20 g/mol |
IUPAC Name |
N-(2-aminoethyl)-2-sulfanylacetamide |
InChI |
InChI=1S/C4H10N2OS/c5-1-2-6-4(7)3-8/h8H,1-3,5H2,(H,6,7) |
InChI Key |
TZUUVDLWMJGBND-UHFFFAOYSA-N |
Canonical SMILES |
C(CNC(=O)CS)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 6-formyl-1,4-dimethyl-1,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate](/img/structure/B12933741.png)
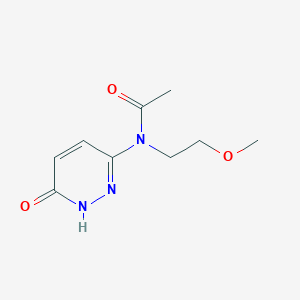
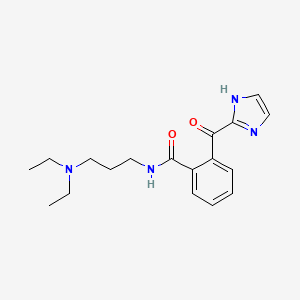
![N-(6-Chloro-4-(pentyloxy)pyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12933771.png)

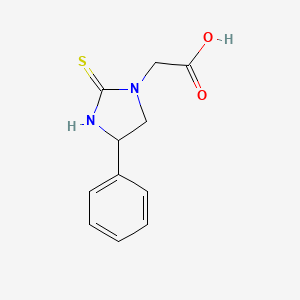
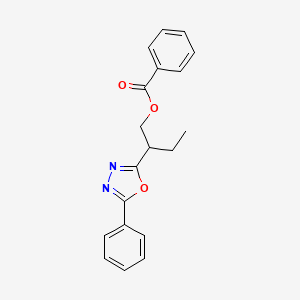
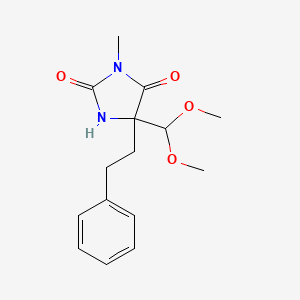
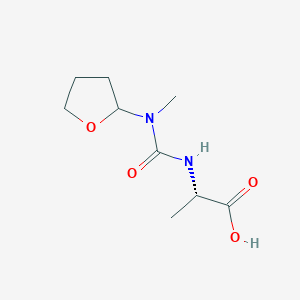
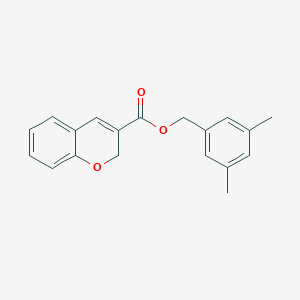
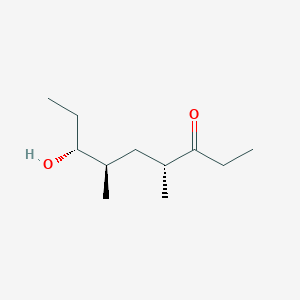

![[1-(furan-2-ylmethylamino)-1-oxopropan-2-yl] 2H-chromene-3-carboxylate](/img/structure/B12933826.png)
